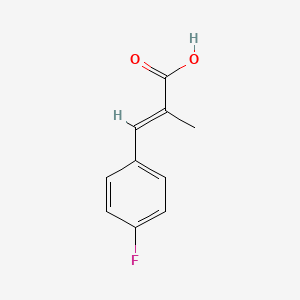

3-(4-Fluorophenyl)-2-methylacrylic acid

概要

説明

3-(4-Fluorophenyl)-2-methylacrylic acid is an organic compound characterized by a fluorophenyl group attached to an acrylic acid backbone

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and malonic acid.

Condensation Reaction: The Knoevenagel condensation reaction is employed, where 4-fluorobenzaldehyde reacts with malonic acid in the presence of a base (e.g., piperidine) to form the intermediate.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods:

Batch Process: The compound is produced in batches using large reactors to ensure consistent quality.

Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form various derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Halogenated compounds and esters.

科学的研究の応用

Synthesis of Complex Organic Molecules

3-(4-Fluorophenyl)-2-methylacrylic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Knoevenagel Condensation : This reaction allows the formation of larger carbon frameworks by reacting with aldehydes and ketones.

- Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of carbon-carbon bonds with nucleophiles.

Reaction Types

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction can convert the double bond into a single bond, producing saturated derivatives.

- Substitution : The fluorine atom can be substituted with various functional groups via nucleophilic aromatic substitution.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential interactions with biological targets:

- Enzyme Interaction Studies : The compound's structure allows it to modulate enzyme activity, making it a candidate for studying metabolic pathways.

- Pharmacological Studies : The presence of fluorine enhances the binding affinity to biological receptors, which is critical for drug design.

Antimicrobial and Cytotoxic Properties

Research has indicated that derivatives of this compound can exhibit antimicrobial and cytotoxic effects. For example, zinc(II) complexes synthesized using this acid have shown promising results in inhibiting microbial growth and inducing cytotoxicity in cancer cells .

Production of Specialty Chemicals

This compound is employed in the production of specialty chemicals that require specific properties derived from its unique structure. It is particularly valuable in industries focused on creating high-performance materials .

Case Studies and Research Findings

作用機序

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

類似化合物との比較

4-Fluorocinnamic Acid: Similar structure but lacks the methyl group.

3-(4-Fluorophenyl)propionic Acid: Similar backbone but different functional group.

Uniqueness: The presence of the methyl group in 3-(4-Fluorophenyl)-2-methylacrylic acid provides unique chemical properties compared to its analogs, making it suitable for specific applications.

生物活性

3-(4-Fluorophenyl)-2-methylacrylic acid (CAS No. 210110-49-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11F O2

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a fluorophenyl group attached to a methylacrylic acid backbone, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX-1 and COX-2 pathways leads to reduced production of pro-inflammatory prostaglandins, thereby alleviating inflammation and associated pain .

Antioxidant Properties

This compound has shown antioxidant activity in several assays, including DPPH and ABTS radical scavenging tests. This property is crucial for mitigating oxidative stress-related diseases, highlighting the compound's potential as a therapeutic agent in oxidative damage scenarios .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX enzymes, disrupting the inflammatory pathway and reducing pain and swelling.

- Radical Scavenging : Its structure allows it to neutralize free radicals, thus protecting cells from oxidative damage.

- Interaction with Biological Targets : Molecular docking studies suggest that the compound interacts with key proteins involved in inflammation and microbial resistance, enhancing its therapeutic potential.

Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A recent study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone, particularly against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Studies : In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, confirming its anti-inflammatory effects .

- Antioxidant Activity : The compound was tested in various antioxidant assays, showing a strong capacity to scavenge free radicals and protect cellular components from oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | Reduced paw edema in rats | |

| Antioxidant | Strong radical scavenging |

Case Study 1: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for clinical application in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanism

In an animal model, researchers administered this compound to assess its anti-inflammatory effects following an induced inflammatory response. Results showed a marked decrease in inflammatory markers and pain behaviors compared to control groups, supporting its use as an anti-inflammatory agent.

化学反応の分析

Oxidation Reactions

Mechanism and Products

The compound undergoes oxidation to form carboxylic acids or ketones. The reaction typically involves the oxidation of the double bond or the α-carbon adjacent to the carboxylic acid group.

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Aqueous acidic medium | Corresponding carboxylic acid |

| Chromium trioxide (CrO₃) | Basic conditions | Ketone derivatives |

Key Features

-

Oxidation of the α,β-unsaturated carbonyl system results in cleavage of the double bond, forming a carboxylic acid.

-

Fluorine’s high electronegativity stabilizes intermediates, enhancing reactivity.

Reduction Reactions

Mechanism and Products

Reduction targets the double bond, yielding saturated derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen gas (H₂) | Palladium catalyst | Saturated carboxylic acid |

| Lithium aluminum hydride (LiAlH₄) | Methanol/Ethanol | Reduced α-CH₂ derivative |

Key Features

-

Hydrogenation reduces the double bond to a single bond, altering the compound’s lipophilicity.

-

LiAlH₄ selectively reduces the carbonyl group under specific conditions.

Substitution Reactions

Mechanism and Products

The fluorine atom undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature.

| Reagent | Conditions | Product |

|---|---|---|

| Amine nucleophiles | Basic conditions (e.g., NaOH) | Substituted phenyl derivatives |

| Thiol nucleophiles | Polar aprotic solvents | Thioether derivatives |

Key Features

-

Fluorine’s electronegativity activates the aromatic ring for NAS, enabling substitution at the para-position.

-

Sulfonation reactions (e.g., with 4-fluorophenyl sulfinate) demonstrate regioselective substitution patterns .

Mechanistic Insights

Role of Fluorine

The fluorine atom enhances lipophilicity and directs substitution reactions via its electron-withdrawing effects.

Oxidation Pathways

Manganese(IV) complexes and Fe(IV) catalysts mediate oxidation, with intermediates involving metal-based radical pathways .

Substitution Mechanisms

Sulfonation and sulfinate reactions illustrate para-selective substitution, influenced by steric and electronic factors .

特性

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQMERSMRLTKCK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。